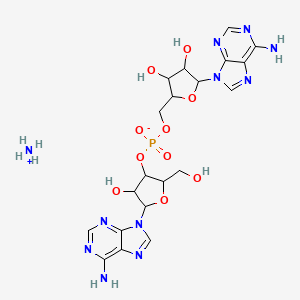
Adenylyl-(3',5')-adenosine, ammonium*sal T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenylyl-(3’,5’)-adenosine, ammonium*sal T is a dinucleoside phosphate compound. It is composed of two adenosine molecules linked by a phosphate group at the 3’ and 5’ positions. This compound is significant in biochemical research due to its role in various cellular processes, particularly those involving signal transduction and energy transfer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(3’,5’)-adenosine, ammonium*sal T typically involves the condensation of adenosine monophosphate (AMP) molecules. One common method is the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.
Step 1: Adenosine is phosphorylated using POCl₃ in pyridine to form adenosine-3’-phosphate.
Step 2: The adenosine-3’-phosphate is then reacted with another molecule of adenosine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Adenylyl-(3’,5’)-adenosine.
Industrial Production Methods
Industrial production of Adenylyl-(3’,5’)-adenosine, ammonium*sal T often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleotidyltransferases can catalyze the formation of the dinucleoside phosphate under mild conditions, which is advantageous for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Adenylyl-(3’,5’)-adenosine, ammonium*sal T can undergo several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by nucleases to yield adenosine monophosphate.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling pathways.
Oxidation/Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatically using nucleases.
Phosphorylation: Requires phosphorylating agents like ATP and enzymes such as kinases.
Oxidation/Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Produces adenosine monophosphate.
Phosphorylation: Can lead to the formation of higher-order nucleotides.
Oxidation/Reduction: May result in modified nucleotides with altered functional groups.
Aplicaciones Científicas De Investigación
Adenylyl-(3’,5’)-adenosine, ammonium*sal T has diverse applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzyme mechanisms.
Biology: Plays a role in studying signal transduction pathways, particularly those involving cyclic AMP.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of Adenylyl-(3’,5’)-adenosine, ammonium*sal T involves its interaction with various enzymes and receptors. It can act as a substrate or inhibitor for enzymes like adenylate cyclase, influencing the levels of cyclic AMP within cells. This modulation of cyclic AMP levels affects numerous cellular processes, including metabolism, gene expression, and cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenylyl-(3’,5’)-guanosine: Another dinucleoside phosphate with guanosine replacing one adenosine molecule.
Cyclic AMP (cAMP): A cyclic nucleotide derived from ATP, involved in many signaling pathways.
Adenosine Triphosphate (ATP): A high-energy molecule used in cellular energy transfer.
Uniqueness
Adenylyl-(3’,5’)-adenosine, ammonium*sal T is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to modulate cyclic AMP levels makes it particularly valuable in research focused on signal transduction and cellular communication.
This detailed overview provides a comprehensive understanding of Adenylyl-(3’,5’)-adenosine, ammonium*sal T, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H28N11O10P |
|---|---|
Peso molecular |
613.5 g/mol |
Nombre IUPAC |
azanium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C20H25N10O10P.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26);1H3 |
Clave InChI |
FGLMYLGQMGLBCT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




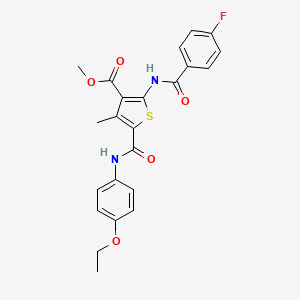
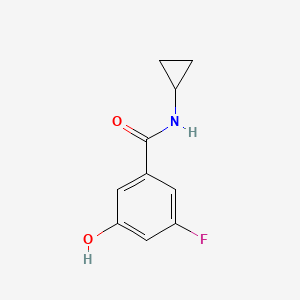

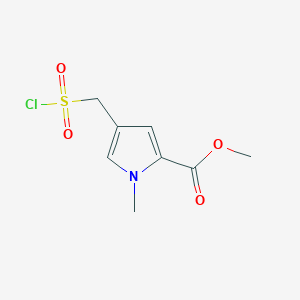



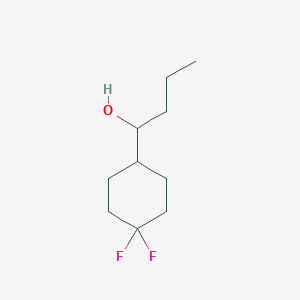

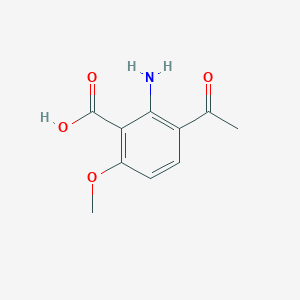

![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
